molecular formula C22H18N2S B2581586 4-(2-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine CAS No. 477867-79-1

4-(2-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine

Cat. No. B2581586
CAS RN: 477867-79-1
M. Wt: 342.46
InChI Key: QUTSABOFPROHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine” belongs to the class of organic compounds known as thiadiazines . Thiadiazines are heterocyclic compounds containing a ring of four carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined using spectroscopic techniques such as NMR, IR, and mass spectrometry . These techniques provide information about the types and numbers of atoms in the molecule, as well as their connectivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The presence of the thiadiazine ring could influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Thiadiazines have been synthesized and evaluated for their antimicrobial activities. For instance, formazans derived from Mannich base of thiadiazole compounds have shown moderate antimicrobial activity against pathogenic strains like Escherichia coli and Salmonella typhi (Sah et al., 2014). Another study synthesized 1,3,5-thiadiazines and their isomerism into 1,3,5-triazines, demonstrating antimicrobial activity against gram-positive and gram-negative microorganisms (Deohate & Berad, 2005).

Anticancer Applications

Certain thiadiazine derivatives have been explored for their anticancer potential. For example, novel thiadiazoles incorporating pyrazole moiety as anticancer agents were synthesized, showing a concentration-dependent cellular growth inhibitory effect on the breast carcinoma cell line MCF-7 (Gomha et al., 2014). Additionally, fused 1,2,4-triazole derivatives carrying thiadiazine and fluoro-phenyl moieties were synthesized, with some exhibiting moderate to excellent antitumor activity against various cancer cell lines (Bhat et al., 2009).

Enzyme Inhibition

Thiadiazine derivatives have also been investigated for their enzyme inhibitory activities. For instance, the synthesis of dipyrimido[4,5-b:5,4-e][1,4]thiazines was explored, assessing their enzyme inhibitory activity on soybean 15-lipoxygenase, which is relevant for understanding mechanisms of inflammation and cancer (Karimian et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies or data, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for a compound like this could include further studies to elucidate its synthesis, properties, and potential applications. It could also involve investigating its biological activity and potential uses in medicine or other fields .

properties

IUPAC Name

4-(2-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2S/c1-16-10-8-9-15-19(16)20-23-21(17-11-4-2-5-12-17)25-22(24-20)18-13-6-3-7-14-18/h2-15,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTSABOFPROHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2N=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.